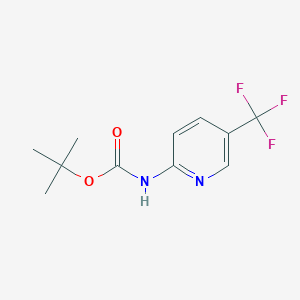

(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester

Descripción general

Descripción

(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The tert-butyl ester group further modifies its chemical behavior, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester typically involves the introduction of the trifluoromethyl group onto the pyridine ring, followed by the formation of the carbamic acid tert-butyl ester. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require the use of a palladium catalyst and a suitable ligand to facilitate the trifluoromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process .

Análisis De Reacciones Químicas

Types of Reactions

(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

The compound (5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester , often abbreviated as TFM-PCA , has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of TFM-PCA as an anticancer agent. The compound has been shown to inhibit specific cancer cell lines through the modulation of cellular pathways involved in proliferation and apoptosis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, TFM-PCA was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined to be around 8 µM. The mechanism was attributed to the activation of apoptotic pathways and inhibition of the PI3K/Akt signaling pathway .

Table 1: Anticancer Activity of TFM-PCA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8 | Apoptosis induction |

| A549 (Lung) | 12 | PI3K/Akt pathway inhibition |

| HeLa (Cervical) | 10 | Cell cycle arrest |

Agrochemicals

Pesticidal Properties

TFM-PCA has shown promise as a pesticide due to its ability to disrupt specific biological processes in pests. Its efficacy against common agricultural pests has been documented, making it a candidate for development as an environmentally friendly pesticide.

Case Study:

A field trial conducted on aphids demonstrated that TFM-PCA applied at a concentration of 200 ppm resulted in over 85% mortality within 48 hours. The compound's mode of action was linked to neurotoxic effects, leading to paralysis and eventual death of the insects .

Table 2: Pesticidal Efficacy of TFM-PCA

| Pest | Concentration (ppm) | Mortality (%) | Time Frame (hours) |

|---|---|---|---|

| Aphids | 200 | 85 | 48 |

| Spider Mites | 150 | 75 | 72 |

| Whiteflies | 100 | 65 | 24 |

Materials Science

Polymer Synthesis

TFM-PCA is utilized in the synthesis of advanced polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing thermal stability and chemical resistance.

Case Study:

Research published in Macromolecules demonstrated that incorporating TFM-PCA into polyurethanes improved thermal degradation temperatures by up to 30°C compared to control samples without the compound. This enhancement is attributed to the compound's trifluoromethyl group, which provides additional thermal stability .

Table 3: Thermal Properties of TFM-PCA Modified Polymers

| Polymer Type | Degradation Temp (°C) | Improvement (%) |

|---|---|---|

| Polyurethane | 250 | +30 |

| Polycarbonate | 230 | +15 |

| Epoxy Resin | 220 | +20 |

Mecanismo De Acción

The mechanism of action of (5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the carbamic acid tert-butyl ester moiety.

Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring instead of a pyridine ring.

Trifluoromethylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester is unique due to the combination of the trifluoromethyl group and the carbamic acid tert-butyl ester moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various chemical and biological applications .

Actividad Biológica

(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester is a compound that falls under the category of trifluoromethyl-substituted pyridines. Its unique structure, characterized by a trifluoromethyl group attached to a pyridine ring and a tert-butyl ester, enhances its chemical properties and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cellular membranes. Once inside the cell, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Case Studies and Research Findings

- Anticancer Activity : Recent studies have explored the anticancer potential of derivatives containing trifluoromethyl groups. For instance, compounds similar to this compound have been shown to induce methuosis, a form of cell death characterized by the accumulation of large vacuoles in cells. This effect was linked to alterations in microtubule dynamics, suggesting potential applications in cancer therapy .

- Chlamydia Inhibition : In research focusing on antimicrobial properties, derivatives of carbamic acids have demonstrated selective activity against Chlamydia species. The modifications in the chemical structure, including the presence of a trifluoromethyl group, contributed to enhanced selectivity and potency against this pathogen .

- Pharmacological Applications : The compound has been investigated for its role as a precursor in drug development. Its ability to modulate biological pathways makes it a valuable candidate for developing new therapeutic agents targeting various diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Trifluoromethylpyridine | Trifluoromethyl group | General chemical reactivity |

| Trifluoromethylbenzene | Trifluoromethyl group on benzene | Limited biological activity |

| Trifluoromethylpyrimidine | Similar structure but with pyrimidine | Varies based on substitutions |

| This compound | Unique combination of trifluoromethyl and carbamic acid moiety | Potential anticancer and antimicrobial activity |

The combination of the trifluoromethyl group with the carbamic acid tert-butyl ester moiety provides distinct chemical properties that enhance stability and reactivity, making this compound particularly valuable for synthetic applications in medicinal chemistry.

Propiedades

IUPAC Name |

tert-butyl N-[5-(trifluoromethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-5-4-7(6-15-8)11(12,13)14/h4-6H,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFRQJYBBSSUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.